2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid
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Description
2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide; oxalic acid is a useful research compound. Its molecular formula is C15H23N3O6S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.13075664 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is the metabotropic glutamate (mGlu)5 receptors . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.
Mode of Action
The compound acts as a potent and selective antagonist for mGlu5 receptors . It binds to these receptors with high affinity, blocking their activity. This interaction results in the inhibition of the receptors, thereby modulating the glutamatergic neurotransmission in the brain.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of glutamatergic neurotransmission. By acting as an antagonist at mGlu5 receptors, the compound can potentially influence neuronal excitability and synaptic plasticity .
Properties
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.C2H2O4/c1-10-9-19-13(14-10)15-12(17)7-16-5-3-11(4-6-16)8-18-2;3-1(4)2(5)6/h9,11H,3-8H2,1-2H3,(H,14,15,17);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUIKRUCFIWBGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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